molecular formula C8H14ClNO4 B11817641 cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride

cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride

Cat. No.: B11817641
M. Wt: 223.65 g/mol
InChI Key: LECRFTCFTPYALE-KNCHESJLSA-N
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Description

cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is an organic compound with the chemical formula C9H16N2O4 · HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with dimethyl carbonate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • cis-Dimethyl pyrrolidine-3,4-dicarboxylate
  • Dimethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate
  • (3S,4R)-Pyrrolidine-3,4-dicarboxylate

Uniqueness

cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its reactivity and interactions compared to other similar compounds .

Biological Activity

cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a compound of interest due to its structural characteristics and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and related studies.

Chemical Structure and Properties

The compound is a derivative of pyrrolidine, featuring two carboxylate groups and two methyl groups. Its structure can be represented as follows:

C7H11NO4\text{C}_7\text{H}_{11}\text{N}\text{O}_4

Mechanisms of Biological Activity

Research indicates that pyrrolidine derivatives exhibit various biological activities, primarily through their interactions with cellular pathways and enzymes. The following mechanisms have been noted:

  • Inhibition of Enzymatic Activity : Pyrrolidine derivatives often act as enzyme inhibitors, impacting metabolic pathways. For instance, some studies have shown that similar compounds can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .
  • Cytotoxic Effects : Certain pyrrolidine derivatives have been linked to cytotoxic activity against cancer cell lines. The mechanism typically involves the induction of apoptosis or necrosis in tumor cells .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolidine derivatives. For example, compounds structurally related to cis-dimethyl pyrrolidine-3,4-dicarboxylate have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 .

CompoundCell LineIC50 (µM)
Lc-BPEMCF-70.86
Lc-BPEMDA-MB-2311.20

Antibacterial Activity

Some derivatives exhibit antibacterial properties. While specific data on this compound is limited, related compounds have shown effectiveness against Gram-positive bacteria such as Sarcina lutea with minimal inhibitory concentrations (MIC) in the low µg/mL range .

Case Studies

  • Study on DPP-IV Inhibition :
    A study investigated the structure-activity relationships (SAR) for pyrrolidine-based DPP-IV inhibitors. The findings suggested that modifications to the pyrrolidine ring could enhance inhibitory potency significantly, with some derivatives achieving IC50 values below 100 nM .
  • Cytotoxicity Assessment :
    In a cytotoxicity assessment involving several cancer cell lines, a related compound demonstrated dose-dependent inhibition of cell viability. This suggests that modifications to the pyrrolidine structure can lead to enhanced anti-cancer properties .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Pyrrolidine derivatives are known for their hepatotoxic effects due to metabolic activation leading to the formation of reactive metabolites . This necessitates careful evaluation in preclinical studies.

Properties

Molecular Formula

C8H14ClNO4

Molecular Weight

223.65 g/mol

IUPAC Name

dimethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate;hydrochloride

InChI

InChI=1S/C8H13NO4.ClH/c1-12-7(10)5-3-9-4-6(5)8(11)13-2;/h5-6,9H,3-4H2,1-2H3;1H/t5-,6+;

InChI Key

LECRFTCFTPYALE-KNCHESJLSA-N

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@@H]1C(=O)OC.Cl

Canonical SMILES

COC(=O)C1CNCC1C(=O)OC.Cl

Origin of Product

United States

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